molecular formula C9H20BO5P B2991119 Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate CAS No. 228716-55-0

Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate

Cat. No.: B2991119
CAS No.: 228716-55-0
M. Wt: 250.04
InChI Key: UWLZEILMOFERAY-UHFFFAOYSA-N
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Description

Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate is a hybrid organophosphorus-organoboron compound featuring a dimethyl phosphonate group linked via a methylene bridge to a tetramethyl-1,3,2-dioxaborolane ring. This structure combines the reactivity of boronate esters, widely used in Suzuki-Miyaura cross-coupling reactions, with the versatility of phosphonate esters, which serve as ligands or intermediates in organic synthesis. The compound’s bifunctional nature makes it valuable in designing catalytic systems or synthesizing complex molecules requiring dual reactivity .

Properties

IUPAC Name

2-(dimethoxyphosphorylmethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20BO5P/c1-8(2)9(3,4)15-10(14-8)7-16(11,12-5)13-6/h7H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLZEILMOFERAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CP(=O)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20BO5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate, with CAS number 228716-55-0, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₉H₂₀BO₅P and a molecular weight of 250.04 g/mol. The compound features a phosphonate group, which is known for its biological relevance in various biochemical processes. The presence of the dioxaborolane moiety contributes to its unique reactivity and potential applications in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of phosphonic acid derivatives with boron-containing reagents. The synthetic route often includes the use of organolithium reagents and dioxaborolane intermediates to achieve high yields of the desired product .

Anticancer Properties

Recent studies have indicated that compounds containing boron and phosphonate groups exhibit significant anticancer activity. For instance, research has shown that derivatives similar to this compound can inhibit cancer cell growth effectively. A comparative study demonstrated that these compounds can interact with cellular pathways involved in cancer proliferation and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of cancer cell proliferation
Enzyme InhibitionInhibition of α-glucosidase
AntimicrobialPotential antibacterial properties

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes such as α-glucosidase, which plays a role in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption and may have implications for diabetes management .
  • Cellular Interaction : The boron atom in the dioxaborolane structure is believed to interact with biological molecules, potentially disrupting cellular signaling pathways critical for cancer cell survival .

Study on Anticancer Activity

In a notable study published in 2024, researchers synthesized a series of boron-containing compounds similar to this compound and tested their efficacy against various cancer cell lines. The results indicated that these compounds exhibited IC₅₀ values ranging from 10 to 30 µM across different cancer types, demonstrating significant growth inhibition compared to untreated controls .

Enzyme Inhibition Study

Another study focused on the enzyme inhibition properties of related phosphonate compounds. It was found that this compound showed promising inhibitory effects on α-glucosidase with an IC₅₀ value of approximately 15 µM. This suggests potential applications in managing postprandial blood glucose levels .

Comparison with Similar Compounds

Table 1. Comparative Analysis of Phosphonate-Boronate Hybrids

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate Not Available C₈H₁₈BO₅P ~256.00 (estimated) Methylene linker, high steric flexibility
Diethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate 914656-99-8 C₁₆H₂₆BO₅P 340.16 Aromatic linker, diethyl ester, meta-substitution
Dimethyl (4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)phosphonate 852204-67-2 C₁₄H₂₂BO₅P 312.11 Aromatic linker, dimethyl ester, para-substitution, higher solubility

Q & A

Basic Research Questions

Q. What are the typical synthetic pathways for preparing Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The compound can be synthesized via multi-step routes, including Reformatsky reactions, Claisen condensation, and Michaelis-Arbusov reactions. For example, Reformatsky-type reactions using ethyl bromodifluoroacetate and aldehydes under anhydrous conditions (e.g., THF, triethylamine) are effective for introducing the phosphonate moiety . Optimization involves controlling reaction temperature (room temperature to 60°C), inert atmospheres (N₂/Ar), and monitoring via thin-layer chromatography (TLC) to track intermediate formation .

Q. What safety precautions are essential when handling this compound in laboratory settings?

  • Methodological Answer : Key precautions include:

  • Use of PPE (gloves, lab coats, goggles) and fume hoods to avoid inhalation or skin contact .
  • Avoidance of dust generation; employ wet methods or closed systems during transfer .
  • Storage at 0–6°C in airtight containers to prevent degradation or moisture absorption .
  • Immediate disposal of waste via certified chemical disposal services .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy (¹H, ¹³C, ³¹P) to confirm the phosphonate and dioxaborolane groups. For example, the ³¹P NMR signal typically appears at δ 20–30 ppm for phosphonates .
  • Mass spectrometry (HRMS) to verify molecular ion peaks and fragmentation patterns .
  • X-ray crystallography for unambiguous structural confirmation, as demonstrated in spirocyclic phosphazene derivatives .
  • TLC and HPLC for monitoring reaction progress and purity assessment .

Advanced Research Questions

Q. How can researchers address discrepancies observed in NMR and mass spectrometry data during structural analysis?

  • Methodological Answer :

  • Cross-validate data : Compare experimental NMR shifts with computational predictions (DFT calculations) .
  • Isolate intermediates : If unexpected peaks arise, isolate intermediates (e.g., via column chromatography) and re-analyze .
  • Consider dynamic effects : For boronate esters, verify the absence of hydrolysis or tautomerization, which can alter NMR signals. Use deuterated solvents like CDCl₃ or DMSO-d₆ to stabilize the compound .

Q. What strategies are recommended for optimizing the enantiomeric purity of this compound during synthesis?

  • Methodological Answer :

  • Chiral catalysts : Employ Rhodium(I) complexes with chiral ligands (e.g., BINAP) in asymmetric reactions, as shown in enantioselective dioxaborinane syntheses .
  • Kinetic resolution : Use enzymes or chiral stationary phases in HPLC to separate enantiomers .
  • Low-temperature crystallization : Enhance diastereomeric purity by crystallizing intermediates at –20°C .

Q. What are the implications of the compound’s hydrolytic stability on its storage and application in aqueous reaction environments?

  • Methodological Answer :

  • Hydrolytic degradation : The dioxaborolane ring is susceptible to hydrolysis in aqueous media, releasing boronic acids. Stability studies in buffered solutions (pH 5–8) are critical for applications like Suzuki-Miyaura couplings .
  • Storage recommendations : Store under anhydrous conditions (e.g., molecular sieves) and avoid prolonged exposure to humid environments .
  • In-situ generation : For aqueous reactions, generate the compound in situ using stabilized precursors (e.g., pinacol boronate esters) .

Q. How can computational methods aid in predicting the reactivity and environmental fate of this compound?

  • Methodological Answer :

  • DFT calculations : Predict reaction pathways (e.g., hydrolysis rates) and transition states using software like Gaussian or ORCA .
  • Environmental modeling : Use EPI Suite or SPARC to estimate biodegradation half-lives and partition coefficients (log P) for ecological risk assessments .

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